(R)-2-((4-Bromophenoxy)methyl)oxirane
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Overview
Description
®-2-((4-Bromophenoxy)methyl)oxirane , also known by its IUPAC name 4-(4-Bromophenoxy)benzaldehyde , is a chemical compound with the molecular formula C₁₃H₉BrO₂ and a molecular weight of 277.117 g/mol . It is a white to off-white solid with a melting point range of 69°C to 73°C . This compound belongs to the class of benzaldehydes and contains an epoxide functional group.
Molecular Structure Analysis
The molecular structure of ®-2-((4-Bromophenoxy)methyl)oxirane consists of a benzene ring substituted with a bromophenoxy group and an aldehyde functional group. The oxirane ring (epoxide) is formed by the bridging oxygen atom between the adjacent carbon atoms. Refer to the SMILES notation for a visual representation: C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br .
properties
IUPAC Name |
(2R)-2-[(4-bromophenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUYKENINQNULY-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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